[3-Nitro-5-(trifluoromethyl)phenyl]methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, providing insights into methodologies that could be adapted for [3-Nitro-5-(trifluoromethyl)phenyl]methanol. For instance, the structural characterization of side products in benzothiazinone synthesis reveals the intricacies involved in creating compounds with nitro and trifluoromethyl groups (Eckhardt et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to [3-Nitro-5-(trifluoromethyl)phenyl]methanol has been extensively studied. For example, the crystal and molecular structure investigation of related compounds provides valuable insights into the arrangement and bonding within molecules, highlighting the influence of nitro and trifluoromethyl groups on the overall structure (Eckhardt et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving nitro-substituted phenyl compounds demonstrate their reactivity and potential applications. For instance, studies on nitro-substituted 4-[(phenylmethylene)imino]phenolates explore their solvatochromism and use as probes, offering insights into the chemical behavior of nitro and phenyl groups in solvent mixtures (Nandi et al., 2012).
Physical Properties Analysis
The physical properties of chemical compounds are crucial for understanding their stability, solubility, and reactivity. While specific data on [3-Nitro-5-(trifluoromethyl)phenyl]methanol is not detailed here, analogous compounds provide a foundation for predicting behaviors, such as solubility in various solvents and melting points.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, are fundamental to comprehending a compound's applications and safety. The synthesis and reactions of phenyl (2-quinolyl) methanol with nitro aromatic compounds suggest methodologies that could be relevant to [3-Nitro-5-(trifluoromethyl)phenyl]methanol, showcasing the compound's potential reactivity and interaction with other chemicals (Giomi et al., 2016).
Scientific Research Applications
Organocatalysis and Transesterification : A study by Ishihara et al. (2008) demonstrated that zwitterionic salts derived from reactions involving 3,5-bis(trifluoromethyl)phenyl isothiocyanate are effective as organocatalysts in transesterification reactions. This work highlights the potential of [3-Nitro-5-(trifluoromethyl)phenyl]methanol derivatives in catalysis and organic synthesis applications (Ishihara, Niwa, & Kosugi, 2008).
Photoaffinity Labeling : Hatanaka et al. (1994) synthesized 3-Phenyl-3-trifluoromethyl-diazirine derivatives with nitro and alkoxy substituents for use as carbene precursors in photoaffinity labeling. This technique is useful in studying biological interactions and could involve [3-Nitro-5-(trifluoromethyl)phenyl]methanol or its derivatives (Hatanaka, Hashimoto, Nakayama, & Kanaoka, 1994).
Metal-Free Reduction in Organic Synthesis : Giomi et al. (2016) described the use of Phenyl (2-quinolyl) methanol, a related compound, as an efficient reagent for the metal-free reduction of nitro aromatic compounds. This indicates potential applications for [3-Nitro-5-(trifluoromethyl)phenyl]methanol in similar contexts (Giomi, Alfini, Ceccarelli, Salvini, & Brandi, 2016).
Fluorescent Colorimetric Chemosensors : Manna et al. (2020) conducted studies on phenyl thiadiazole-based Schiff base receptors for detecting Al3+ ions. Given the structural similarities, [3-Nitro-5-(trifluoromethyl)phenyl]methanol could potentially be modified for use in similar chemosensor applications (Manna, Chowdhury, & Patra, 2020).
Photochemical Reaction Mechanisms : Research on 2-nitrobenzyl compounds, like 1-nitro-2-phenylnaphthalene, by Il'ichev et al. (2004) focused on the photorelease mechanisms in various solvents. Such studies provide insights into the photochemical behavior of nitro-substituted compounds, which can inform applications of [3-Nitro-5-(trifluoromethyl)phenyl]methanol in photochemistry (Il'ichev, Schwörer, & Wirz, 2004).
Hydrogenation and Methanolysis : The study of low-pressure hydrogenation of CO2 to CH3OH using Ni-In-Al/SiO2 catalysts by Richard and Fan (2017) is relevant as it involves methanol, a potential reaction product or solvent in reactions involving [3-Nitro-5-(trifluoromethyl)phenyl]methanol (Richard & Fan, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIIHVBSVSJXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Nitro-5-(trifluoromethyl)phenyl]methanol |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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